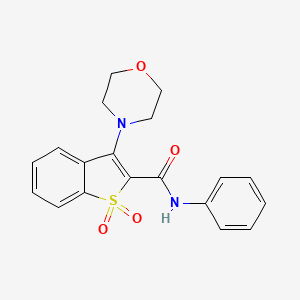
3-(4-morpholinyl)-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-morpholinyl)-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide, also known as ML-18, is a synthetic compound that belongs to the class of benzothiophene derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
科学的研究の応用
3-(4-morpholinyl)-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide has been studied for its potential applications in the field of neuroscience. It has been shown to have neuroprotective effects and to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. 3-(4-morpholinyl)-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide has also been studied for its potential use as a treatment for Alzheimer's disease and other neurodegenerative disorders.
作用機序
The exact mechanism of action of 3-(4-morpholinyl)-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide is not fully understood. However, it is believed to work by inhibiting the activity of acetylcholinesterase, which increases the levels of acetylcholine in the brain. This, in turn, enhances cholinergic neurotransmission, which is important for cognitive function.
Biochemical and Physiological Effects:
3-(4-morpholinyl)-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. 3-(4-morpholinyl)-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders.
実験室実験の利点と制限
3-(4-morpholinyl)-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It has also been extensively studied, which means that there is a lot of information available about its properties and potential applications. However, there are also some limitations to using 3-(4-morpholinyl)-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide in lab experiments. For example, it may not be suitable for certain types of experiments or may have limited efficacy in certain contexts.
将来の方向性
There are several future directions for research on 3-(4-morpholinyl)-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide. One area of research could be to study its potential applications in the treatment of other neurodegenerative disorders, such as Parkinson's disease. Another area of research could be to investigate its mechanism of action in more detail, in order to better understand how it works and how it could be optimized for therapeutic use. Finally, research could be conducted to identify other compounds that are similar to 3-(4-morpholinyl)-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide and may have similar or improved properties.
合成法
The synthesis of 3-(4-morpholinyl)-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide involves several steps, starting with the reaction of 2-phenylthiophene with chloroacetyl chloride to form 2-(chloromethyl)phenylthiophene. This intermediate is then reacted with morpholine to form 3-(4-morpholinyl)phenylthiophene. The final step involves the reaction of this compound with phthalic anhydride to form 3-(4-morpholinyl)-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide.
特性
IUPAC Name |
3-morpholin-4-yl-1,1-dioxo-N-phenyl-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c22-19(20-14-6-2-1-3-7-14)18-17(21-10-12-25-13-11-21)15-8-4-5-9-16(15)26(18,23)24/h1-9H,10-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDVJJFOWSVOQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(S(=O)(=O)C3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Morpholin-4-YL)-11-dioxo-N-phenyl-1lambda6-benzothiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4898846.png)
![[(1-{[1-(3,5-dimethyl-2-furoyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]methylamine trifluoroacetate](/img/structure/B4898850.png)

![3-allyl-5-{3-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4898860.png)
![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4898864.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4898869.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propen-1-amine](/img/structure/B4898877.png)
![N-[2-({[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]acetamide](/img/structure/B4898897.png)


![2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B4898918.png)

![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B4898954.png)
